6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with bromine, chlorine, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, bromination and chlorination reactions are carried out, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrido[2,3-d]pyrimidines with different functional groups .
Scientific Research Applications
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Material Science: The compound is used in the synthesis of fluorescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-5-methylpyridin-3-amine: Similar in structure but lacks the pyrido[2,3-d]pyrimidine core.
6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine:
Uniqueness
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Its pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H5BrClN3O |
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Molecular Weight |
274.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H5BrClN3O/c1-3-4-2-11-8(10)13-6(4)12-7(14)5(3)9/h2H,1H3,(H,11,12,13,14) |
InChI Key |
BWJVLOWAYXONGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=NC=C12)Cl)Br |
Origin of Product |
United States |
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